molecular formula C24H34N4OS B251222 N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea

N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea

Cat. No. B251222
M. Wt: 426.6 g/mol
InChI Key: RSRWYGNIUBHBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea, also known as AAPT, is a novel compound that has been synthesized and studied for its potential use in scientific research. AAPT is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been found to inhibit the activity of protein kinases, which play a key role in cell signaling and proliferation. Additionally, N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been found to exhibit various biochemical and physiological effects. In addition to its anti-tumor and antiviral activity, N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has also been found to exhibit neuroprotective activity, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, the mechanism of action of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea needs to be further elucidated to better understand its effects on various enzymes and signaling pathways. Finally, the development of more soluble forms of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea could enhance its potential use in lab experiments.

Synthesis Methods

The synthesis of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea involves the reaction of 1-adamantylacetyl chloride with 4-(4-methyl-1-piperazinyl)aniline, followed by the addition of thiourea. The resulting product is then purified through recrystallization. The yield of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea is typically around 50-60%.

Scientific Research Applications

N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been found to exhibit anti-tumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been investigated for its potential use as an antiviral agent, as it has been found to exhibit activity against certain viruses.

properties

Molecular Formula

C24H34N4OS

Molecular Weight

426.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C24H34N4OS/c1-27-6-8-28(9-7-27)21-4-2-20(3-5-21)25-23(30)26-22(29)16-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19H,6-16H2,1H3,(H2,25,26,29,30)

InChI Key

RSRWYGNIUBHBMQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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